Fluxapyroxad-N-desmethyl
Overview
Description
Fluxapyroxad-N-desmethyl is a derivative of fluxapyroxad, a broad-spectrum pyrazole-carboxamide fungicide. Fluxapyroxad is known for its effectiveness in controlling a wide range of fungal diseases in various crops by inhibiting the succinate dehydrogenase enzyme, which is crucial for fungal respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for fluxapyroxad-N-desmethyl would likely follow similar principles as those for fluxapyroxad, with additional steps for the demethylation process. This would involve large-scale chemical reactors, precise control of reaction conditions, and purification steps to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluxapyroxad-N-desmethyl, like its parent compound, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Fluxapyroxad-N-desmethyl has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of fungicide degradation and environmental fate.
Biology: Investigated for its effects on fungal physiology and resistance mechanisms.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on succinate dehydrogenase.
Industry: Utilized in the development of new fungicides and agricultural chemicals.
Mechanism of Action
Fluxapyroxad-N-desmethyl exerts its effects by inhibiting the succinate dehydrogenase enzyme, which is part of the mitochondrial electron transport chain. This inhibition disrupts the citric acid cycle and mitochondrial respiration, leading to reduced energy production and fungal growth . The molecular targets include the succinate dehydrogenase complex, specifically the subunits involved in electron transport .
Comparison with Similar Compounds
Similar Compounds
Boscalid: Another succinate dehydrogenase inhibitor with a similar mode of action.
Penthiopyrad: A pyrazole-carboxamide fungicide with similar properties.
Bixafen: Another fungicide that inhibits succinate dehydrogenase.
Uniqueness
Fluxapyroxad-N-desmethyl is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and environmental behavior compared to its parent compound and other similar fungicides .
Properties
IUPAC Name |
5-(difluoromethyl)-N-[2-(3,4,5-trifluorophenyl)phenyl]-1H-pyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5N3O/c18-11-5-8(6-12(19)14(11)20)9-3-1-2-4-13(9)24-17(26)10-7-23-25-15(10)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGSBKQBCWBROS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=C(NN=C3)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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